molecular formula C11H14N2O4 B8074862 acetic acid;methyl 4-[(E)-hydrazinylidenemethyl]benzoate

acetic acid;methyl 4-[(E)-hydrazinylidenemethyl]benzoate

Cat. No.: B8074862
M. Wt: 238.24 g/mol
InChI Key: OFTPUPRUNQUKCF-ICSBZGNSSA-N
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Description

acetic acid;methyl 4-[(E)-hydrazinylidenemethyl]benzoate is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields of science and industry. This compound is a derivative of benzoic acid, where the benzoic acid moiety is modified with an aminoiminomethyl group and esterified with methanol. The acetate (1:1) indicates that it forms a 1:1 complex with acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(aminoiminomethyl)-, methyl ester, acetate (1:1) typically involves multiple steps:

    Formation of the Aminoiminomethyl Group: This step involves the introduction of the aminoiminomethyl group to the benzoic acid. This can be achieved through a reaction with appropriate reagents such as guanidine derivatives.

    Esterification: The benzoic acid derivative is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

    Formation of the Acetate Complex: Finally, the esterified product is reacted with acetic acid to form the 1:1 acetate complex.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoiminomethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the ester and aminoiminomethyl groups, resulting in the formation of reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

acetic acid;methyl 4-[(E)-hydrazinylidenemethyl]benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(aminoiminomethyl)-, methyl ester, acetate (1:1) involves its interaction with specific molecular targets. The aminoiminomethyl group can interact with enzymes and receptors, modulating their activity. The ester and acetate groups may also play a role in its biological activity by affecting its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-amino-, methyl ester: This compound is similar but lacks the aminoiminomethyl group and acetate complex.

    Benzoic acid, 4-(dimethylamino)-, methyl ester: Another similar compound with a dimethylamino group instead of the aminoiminomethyl group.

Uniqueness

acetic acid;methyl 4-[(E)-hydrazinylidenemethyl]benzoate is unique due to the presence of the aminoiminomethyl group and its ability to form a 1:1 complex with acetic acid. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

acetic acid;methyl 4-[(E)-hydrazinylidenemethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.C2H4O2/c1-13-9(12)8-4-2-7(3-5-8)6-11-10;1-2(3)4/h2-6H,10H2,1H3;1H3,(H,3,4)/b11-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTPUPRUNQUKCF-ICSBZGNSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.COC(=O)C1=CC=C(C=C1)C=NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.COC(=O)C1=CC=C(C=C1)/C=N/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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